5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide
CAS No.: 1040679-27-3
Cat. No.: VC11950650
Molecular Formula: C26H32N4O4
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040679-27-3 |
|---|---|
| Molecular Formula | C26H32N4O4 |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | 5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide |
| Standard InChI | InChI=1S/C26H32N4O4/c1-19(2)28-23(31)14-8-9-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)27-16-15-20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3,(H,27,32)(H,28,31) |
| Standard InChI Key | UNTBULOZKZLDGM-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide, reflects its intricate architecture. Key features include:
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Tetrahydroquinazolinone core: A partially saturated quinazoline ring with ketone groups at positions 2 and 4.
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Position 1 substituent: A carbamoylmethyl group linked to 2-phenylethylamine, introducing both hydrogen-bonding capacity and aromatic interactions.
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Position 3 substituent: A pentanamide side chain terminating in an isopropyl group, enhancing lipophilicity and steric bulk.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₂N₄O₄ | |
| Molecular Weight | 464.6 g/mol | |
| CAS Registry Number | 1040679-27-3 | |
| Key Functional Groups | Amide, ketone, aryl, amine |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, as inferred from analogous tetrahydroquinazoline derivatives:
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Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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N-Alkylation: Introduction of the carbamoylmethyl group at position 1 using halogenated acetamide intermediates.
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Side Chain Incorporation: Amidation or nucleophilic substitution to attach the pentanamide-isopropyl moiety at position 3.
Reaction Conditions:
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for alkylation steps.
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Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization and amidation.
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Temperature: Moderate heating (80–130°C) for cyclization and coupling reactions .
Structural and Spectroscopic Analysis
Spectroscopic Data
While explicit data for the compound is limited, analogous structures provide insights:
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¹H NMR:
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IR Spectroscopy:
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Strong absorptions at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
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X-ray Crystallography
Biological Activity and Mechanisms
Table 2: Inferred Bioactivity Based on Structural Analogs
Structure-Activity Relationships (SAR)
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Quinazolinone Core: Essential for planar interaction with enzymatic targets .
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2-Phenylethyl Group: Enhances lipophilicity and target affinity through hydrophobic interactions .
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Pentanamide Chain: Balances solubility and membrane permeability .
Research Gaps and Future Directions
Unexplored Areas
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In Vivo Efficacy: No pharmacokinetic or toxicity data is publicly available.
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Target Identification: Proteomic studies are needed to confirm binding partners.
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Synthetic Scalability: Green chemistry approaches (e.g., microwave-assisted synthesis) remain untested .
Recommendations
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Preclinical Studies: Evaluate bioavailability and acute toxicity in rodent models.
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Analogue Development: Explore halogenated or heteroaryl substituents to improve potency.
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